molecular formula C11H15N3O3S B4237124 N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide

N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide

Cat. No.: B4237124
M. Wt: 269.32 g/mol
InChI Key: MLEHRSGIQXWHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide, also known as NSC-158393, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of the proteasome, a complex protein structure responsible for degrading unwanted or damaged proteins in cells.

Safety and Hazards

The safety and hazards of “N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide” are not fully known. It is recommended for research use only and not for human or veterinary use .

Mechanism of Action

Target of Action

The primary target of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide is the human carbonic anhydrase (CAs, EC 4.2.1.1) isozymes I, II, and VII (cytosolic, off-target isoforms), and IX and XII (anticancer drug targets) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biochemical Pathways

The inhibition of carbonic anhydrases by N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide affects several biochemical pathways. These enzymes play a crucial role in maintaining acid-base balance in the body, participating in various physiological processes such as respiration and the transport of carbon dioxide and bicarbonate. Therefore, their inhibition can have significant effects on these processes .

Result of Action

The molecular and cellular effects of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide’s action are primarily related to its inhibition of carbonic anhydrases. This can lead to changes in the pH balance within cells and tissues, potentially affecting various physiological processes. In the context of its anticancer activity, the inhibition of carbonic anhydrases IX and XII can disrupt tumor cell metabolism and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy. Furthermore, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action .

Properties

IUPAC Name

N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c12-18(16,17)10-5-3-9(4-6-10)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEHRSGIQXWHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.